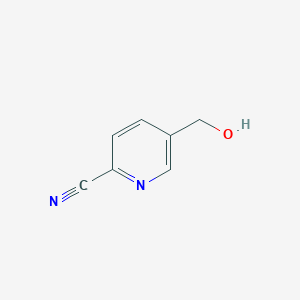2-Cyano-5-hydroxymethylpyridine
CAS No.: 58553-48-3
Cat. No.: VC2373348
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58553-48-3 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 |
| Standard InChI Key | UFTHYXJJRHOQGT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1CO)C#N |
| Canonical SMILES | C1=CC(=NC=C1CO)C#N |
Introduction
Physical and Chemical Properties
2-Cyano-5-hydroxymethylpyridine is a nitrogenous heterocyclic compound with the molecular formula C₇H₆N₂O. Its structure consists of a pyridine ring substituted with a cyano group (-C≡N) at the 2-position and a hydroxymethyl group (-CH₂OH) at the 5-position. The compound is also known by several synonyms including 5-(hydroxymethyl)picolinonitrile and 5-(hydroxymethyl)pyridine-2-carbonitrile .
The physical and chemical properties of 2-cyano-5-hydroxymethylpyridine are summarized in Table 1:
The compound features a planar pyridine ring with an electronegative nitrogen contributing to its aromatic character. The presence of both a cyano group and a hydroxymethyl group creates an interesting electronic distribution, influencing the compound's reactivity and coordination properties. The hydroxymethyl group provides a site for hydrogen bonding and further functionalization, enhancing its value in various synthetic pathways.
Synthesis Methods
Although the search results don't provide direct synthesis methods specifically for 2-cyano-5-hydroxymethylpyridine, several approaches can be inferred from related cyanopyridine derivatives.
Cyanation of Halopyridines
A common approach for introducing a cyano group at the 2-position of pyridine involves the substitution of a halogen atom (typically fluorine or chlorine) with a cyanide group. According to patents related to cyanopyridine synthesis, this can be achieved through reaction with potassium cyanide or sodium cyanide in the presence of a phase transfer catalyst .
The general reaction scheme can be represented as follows:
-
Starting with a 2-halopyridine derivative containing a hydroxymethyl group at position 5
-
Reacting with a cyanide source (preferably potassium cyanide)
-
Using a phase transfer catalyst such as tetraalkyl ammonium salts
-
Conducting the reaction in water at moderate temperatures (10-60°C)
According to European Patent EP1746089B1, the preferred catalysts include tricaprylylmethylammonium chloride and tetra-n-octylammonium bromide, with catalyst loadings ranging from 0.01 to 10 mol% .
Advantages of Aqueous Cyanation Method
The aqueous cyanation process outlined in patent literature offers several significant advantages:
-
High yields (reported as high as 90% for related compounds)
-
Operation at moderate temperatures (typically 20-40°C)
-
Avoidance of heavy metal cyanides that produce toxic effluents
-
Waste streams that are readily treatable
-
No requirement for organic solvents, avoiding the need to recycle expensive solvents like dimethyl sulphoxide
The patent literature specifies that the optimal amount of cyanide source is generally 1.0 to 1.1 molar equivalents, though up to 2.0 equivalents can be used if necessary .
Applications and Uses
2-Cyano-5-hydroxymethylpyridine has several important applications in chemical research and synthesis.
As a Ligand in Coordination Chemistry
The compound and its structural analogs serve as valuable ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. According to research by Sayin and Kürkçüoğlu (2023), similar hydroxymethylpyridine compounds function as bidentate or chelate ligands via their -N and -O donor sites, which is relatively rare in the literature .
This bidentate coordination mode enables the formation of heteropolynuclear complexes with interesting spectroscopic and electrochemical properties. The 2023 study reports the synthesis and characterization of cyanide-bridged complexes incorporating 2-(hydroxymethyl)pyridine as a chelate ligand, resulting in compounds with the general formula [M(H₂O)(hmpH)Ni(CN)₄]₂·nH₂O, where M = Fe, Co, or Ni .
As a Synthetic Intermediate
2-Cyano-5-hydroxymethylpyridine serves as an important intermediate in organic synthesis, particularly in the preparation of agrochemicals and potentially pharmaceuticals. The dual functionalization of the pyridine ring offers multiple sites for further chemical transformations:
-
The cyano group can be converted to various functional groups such as carboxylic acids, amides, or amines
-
The hydroxymethyl group provides opportunities for oxidation, substitution, or protection/deprotection strategies
Patents specifically mention cyanopyridine derivatives as important intermediates in the production of pesticides, indicating their significant industrial value .
The GHS pictogram associated with this compound is GHS07, indicating warning level hazards .
Current Research and Future Perspectives
While specific recent research focusing exclusively on 2-cyano-5-hydroxymethylpyridine is limited in the provided search results, the broader field of cyanopyridine derivatives remains an active area of investigation.
Recent Developments
Research by Sayin and Kürkçüoğlu (2023) represents one of the most recent studies involving hydroxymethylpyridine derivatives as ligands in coordination chemistry. Their work demonstrates the continuing interest in these compounds for creating metal complexes with novel properties .
The ongoing development of more efficient and environmentally friendly synthetic routes for cyanopyridine derivatives, as evidenced by patents in this field, suggests sustained interest in these compounds for various applications .
Future Research Directions
Several promising research directions for 2-cyano-5-hydroxymethylpyridine and related compounds include:
-
Development of more selective and efficient synthetic methodologies
-
Exploration of catalytic applications of metal complexes incorporating the compound as a ligand
-
Investigation of potential biological activities for pharmaceutical applications
-
Utilization in materials science, particularly in the design of functional materials with specific electronic or optical properties
-
Further studies on its coordination chemistry with various transition metals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume